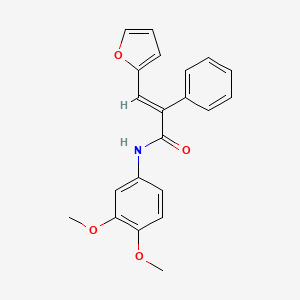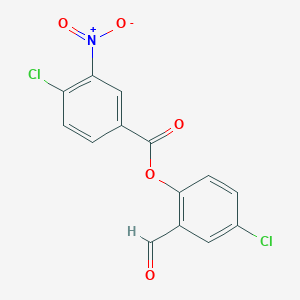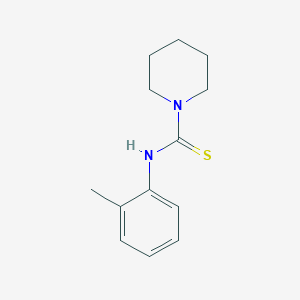![molecular formula C14H16N2O B5877092 N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine](/img/structure/B5877092.png)
N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine, also known as DMFDMA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMFDMA is a yellow crystalline solid that is soluble in organic solvents such as chloroform and methanol. In
Mechanism of Action
The mechanism of action of N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine is not well understood. However, it is believed that N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine acts as a fluorescence probe by intercalating into the DNA or RNA helix. This results in a change in the fluorescence intensity of N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine, which can be used to detect the presence of DNA or RNA.
Biochemical and Physiological Effects:
N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine has not been extensively studied for its biochemical and physiological effects. However, it is believed to be non-toxic and non-carcinogenic. N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine has been shown to have low cytotoxicity in vitro, making it a potential candidate for use in biological systems.
Advantages and Limitations for Lab Experiments
N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine has several advantages for use in lab experiments. It is a highly fluorescent compound, making it useful for fluorescence-based assays. N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine is also easy to synthesize and purify, making it readily available for use in research. However, N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine has some limitations. It is not water-soluble, which limits its use in aqueous systems. In addition, N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine has a low quantum yield, which limits its sensitivity in some applications.
Future Directions
There are several future directions for the study of N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine. One potential application is the use of N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine as a fluorescent probe for the detection of cancer cells. N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine has been shown to selectively bind to cancer cells, making it a potential candidate for use in cancer diagnosis. Another future direction is the use of N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine in the development of organic semiconductors for use in electronic devices. N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine has been shown to have good charge transfer properties, making it a potential candidate for use in electronic devices. Finally, the use of N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine in the study of charge transfer processes in biological systems is an area of future research. N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine has been shown to be a useful model compound for the study of charge transfer processes, which are important in biological systems.
Synthesis Methods
The synthesis of N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine involves the reaction of 2-furaldehyde and 1,4-phenylenediamine in the presence of dimethylamine. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine.
Scientific Research Applications
N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine has been extensively studied for its potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of DNA and RNA. N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine has also been used as a pH sensor in biological systems. In addition, N,N-dimethyl-N'-[(5-methyl-2-furyl)methylene]-1,4-benzenediamine has been used as a model compound for the study of charge transfer processes in organic semiconductors.
properties
IUPAC Name |
N,N-dimethyl-4-[(5-methylfuran-2-yl)methylideneamino]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-4-9-14(17-11)10-15-12-5-7-13(8-6-12)16(2)3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSKTXFRIGTWOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-4-[(5-methylfuran-2-yl)methylideneamino]aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-N,N-dimethylethanamine](/img/structure/B5877013.png)
![N,4-dimethyl-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5877019.png)
![1-[(2,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5877021.png)
![N-cyclopropyl-3-[(4-methylbenzoyl)amino]benzamide](/img/structure/B5877029.png)

![1-[(5-carboxy-2-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B5877037.png)


![6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5877051.png)


![2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-4-nitrophenol](/img/structure/B5877067.png)
![4-methyl-7-[(4-methyl-1-piperazinyl)sulfonyl]-2,1,3-benzothiadiazole](/img/structure/B5877073.png)
![N-(5-{[(4-fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5877081.png)